Dimethyl cabozantinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl cabozantinib is a small-molecule kinase inhibitor known for its potent activity against multiple receptor tyrosine kinases, including MET and VEGF receptor 2 (VEGFR2). It is primarily used in the treatment of various cancers, such as renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer .
准备方法
The preparation of dimethyl cabozantinib involves a multi-step synthetic route. One method includes the following steps:
Starting Materials: Diethyl malonate, 4-fluoroaniline, 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol, and 1,2-dibromoethane.
Reaction Steps: The synthesis involves five key reactions, including condensation, cyclization, and substitution reactions.
Industrial Production: The process is designed to be environmentally friendly and suitable for large-scale production, with a comprehensive yield of over 50%.
化学反应分析
Dimethyl cabozantinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
科学研究应用
Dimethyl cabozantinib has a wide range of scientific research applications:
作用机制
Dimethyl cabozantinib exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, -2, and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By blocking these receptors, it disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
相似化合物的比较
Dimethyl cabozantinib is unique due to its broad spectrum of kinase inhibition. Similar compounds include:
Sunitinib: Another multi-kinase inhibitor used in cancer treatment.
Sorafenib: Known for its activity against VEGFR and RAF kinases.
Pazopanib: Targets VEGFR, PDGFR, and KIT.
Compared to these compounds, this compound has a distinct profile of kinase inhibition, making it particularly effective in certain cancer types .
属性
CAS 编号 |
1628530-47-1 |
---|---|
分子式 |
C27H22FN3O5 |
分子量 |
487.5 g/mol |
IUPAC 名称 |
1-N'-(4-fluorophenyl)-1-N-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-29-21)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |
InChI 键 |
NHMICDOYSFGBAB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。